![molecular formula C15H21NO2 B3057575 3-[3-(1-Piperidinyl)propoxy]benzaldehyde CAS No. 82625-43-2](/img/structure/B3057575.png)
3-[3-(1-Piperidinyl)propoxy]benzaldehyde
Overview
Description
3-[3-(1-Piperidinyl)propoxy]benzaldehyde is a chemical compound with the molecular formula C15H21NO2 . It is a solid substance at room temperature . The compound is also known as 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride .
Molecular Structure Analysis
The InChI code for 3-[3-(1-Piperidinyl)propoxy]benzaldehyde is 1S/C15H21NO2/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16/h4,6-7,12-13H,1-3,5,8-11H2 . This code provides a specific description of the molecule’s structure. The SMILES string, another form of molecular representation, is O=CC1=CC(OCCCN2CCCCC2)=CC=C1 .Physical And Chemical Properties Analysis
3-[3-(1-Piperidinyl)propoxy]benzaldehyde is a solid substance at room temperature . Its molecular weight is 283.8 .Scientific Research Applications
Synthesis of Chiral Ligands for Catalytic Asymmetric Synthesis
Research has demonstrated the synthesis of a family of enantiomerically pure ligands from epoxydation derivatives, optimizing their catalytic properties in the enantioselective addition of diethylzinc to benzaldehyde. This optimization process highlighted the significance of the steric bulk of the R-oxy group and the selection of the dialkylamino substituent as crucial for achieving high catalytic activity and enantioselectivity (Vidal‐Ferran et al., 1997).
Development of Novel Copolymers
The compound has been used in the synthesis of novel copolymers, such as oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These copolymers, synthesized by piperidine catalyzed Knoevenagel condensation, exhibit relatively high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the ethylene monomer units, which could be beneficial for various applications requiring thermal stability (Kharas et al., 2013).
Pharmaceutical Intermediates Synthesis
In pharmaceutical research, derivatives of the compound have been utilized as intermediates in the synthesis of 1,4-dihydropyridine derivatives, which are significant due to their expanding practical applications as pharmaceuticals, particularly in the category of calcium channel blockers. This approach showcases a "green" and "clean" method using alkaline doped carbon catalysts in the absence of solvents, paving the way for the preparation of medically relevant intermediates (Perozo-Rondón et al., 2006).
Chemical Synthesis and Structural Analysis
The compound also plays a role in the chemical synthesis and structural analysis of various organic molecules. For instance, it has been used in the facile synthesis of 3-phenylpropionic acids, demonstrating a convenient and efficient method for the synthesis of these compounds under microwave irradiation, which utilizes short reaction times and provides moderate to high yields. This method represents an advancement in the synthesis of compounds with potential applications in organic synthesis and pharmaceutical development (Sharma et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-(3-piperidin-1-ylpropoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16/h4,6-7,12-13H,1-3,5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFBHRVCCZPEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589889 | |
Record name | 3-[3-(Piperidin-1-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1-Piperidinyl)propoxy]benzaldehyde | |
CAS RN |
82625-43-2 | |
Record name | 3-[3-(1-Piperidinyl)propoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82625-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Piperidin-1-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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